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Cat. No.: B607298 Get Quote

Introduction

EMD638683 is a potent and selective small molecule inhibitor of the serum- and glucocorticoid-

inducible kinase 1 (SGK1).[1][2][3] SGK1 is a serine/threonine kinase that belongs to the AGC

(protein kinase A, G, and C) family and serves as a critical downstream effector of the

phosphoinositide 3-kinase (PI3K) signaling pathway.[4] This kinase plays a pivotal role in

regulating a multitude of cellular processes, including ion channel activity, cell proliferation, and

apoptosis.[4][5] Consequently, dysregulation of SGK1 activity has been implicated in the

pathophysiology of various diseases such as hypertension, metabolic syndrome, cancer, and

inflammatory conditions.[4][6] EMD638683 has emerged as a valuable pharmacological tool for

investigating the biological functions of SGK1 and as a potential therapeutic agent.[6] This

guide provides a detailed summary of its chemical properties, mechanism of action, relevant

signaling pathways, and key experimental data.

Chemical and Physical Properties
EMD638683 is a benzohydrazide derivative with the CAS Number 1181770-72-8.[1][2][5][7] Its

fundamental properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 1181770-72-8 [1][2][5][7]

Chemical Name

N'-[2-(3,5-difluorophenyl)-2-

hydroxyacetyl]-2-ethyl-4-

hydroxy-3-

methylbenzohydrazide

[5]

Molecular Formula C₁₈H₁₈F₂N₂O₄ [5][7]

Molecular Weight 364.3 g/mol [7]

Appearance Crystalline solid [7]

Solubility

Insoluble in H₂O; Soluble in

DMSO (≥18.2 mg/mL), DMF

(30 mg/mL), Ethanol (≥45.8

mg/mL with gentle warming)

[2][5][7]

SMILES

FC1=CC(F)=CC(C(O)C(NNC(

C2=CC=C(O)C(C)=C2CC)=O)

=O)=C1

[7]

InChIKey
SSNAPUUWBPZGOY-

UHFFFAOYSA-N
[7]

Mechanism of Action and Biological Activity
EMD638683 functions as a highly selective inhibitor of SGK1.[1][2] Its primary mechanism

involves the direct inhibition of the kinase's catalytic activity. The inhibitory potency and

selectivity have been characterized in various in vitro and cellular assays.

Quantitative Kinase Inhibition Data
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Parameter Value Assay Type Reference(s)

IC₅₀ (SGK1) 3 µM
In vitro biochemical

kinase assay
[1][2][6]

IC₅₀ (NDRG1

Phosphorylation)
3.35 ± 0.32 µM

Cell-based assay

(HeLa cells)
[1][4]

Inhibition at 1 µM
In vitro biochemical

kinase assay
[5][7]

SGK1 85% [5][7]

SGK2 71% [5][7]

SGK3 75% [5][7]

MSK1 >50% [5][7]

PRK2 >50% [5][7]

Signaling Pathways Modulated by EMD638683
EMD638683, by inhibiting SGK1, interferes with several critical signaling cascades.

PI3K/PDK1/mTORC2-SGK1 Activation Pathway
SGK1 is activated downstream of growth factor signaling through the PI3K pathway.

EMD638683 blocks the function of activated SGK1, thereby inhibiting its downstream effects on

cell survival and proliferation.[4]
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Caption: The PI3K-dependent activation pathway of SGK1 and its inhibition by EMD638683.
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SGK1-Mediated Regulation of the NLRP3 Inflammasome
In the context of hypertension-induced cardiac damage, Angiotensin II (Ang II) can promote

inflammation and fibrosis. EMD638683 has been shown to block this process by inhibiting

SGK1-mediated activation of the NLRP3 inflammasome, which reduces the production of the

pro-inflammatory cytokine IL-1β.[8][9]
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Caption: EMD638683 inhibits Angiotensin II-induced cardiac inflammation via the

SGK1/NLRP3 pathway.
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are summaries of key experimental protocols used to characterize EMD638683.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™
Assay)
This protocol is a general method to determine the inhibitory effect of a compound on a specific

kinase.

Objective: To quantify the IC₅₀ of EMD638683 against SGK1.

Methodology:

Reaction Setup: In a 96-well plate, add 1 µL of EMD638683 (at various concentrations), 2 µL

of recombinant SGK1 enzyme (e.g., 2.5 ng/well), and 2 µL of a substrate/ATP mixture (e.g.,

50 µM ATP, 0.2 µg/µL substrate like ATK (PKB) Substrate). The reaction is initiated in a

kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA; 50 µM DTT).[10]

Incubation: Incubate the plate at 25°C for 60 minutes to allow the kinase reaction to proceed.

[10]

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction

and deplete the remaining ATP. Incubate at 25°C for 60 minutes.[10]

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and

generate a luminescent signal via a luciferase reaction. Incubate at 25°C for 40 minutes.[10]

Data Acquisition: Measure luminescence using a plate reader. The signal intensity is

proportional to the amount of ADP formed and thus to the kinase activity.

Analysis: Calculate the percent inhibition at each concentration of EMD638683 relative to a

DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cellular NDRG1 Phosphorylation Assay
This assay measures the ability of EMD638683 to inhibit SGK1 activity within a cellular context.
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Objective: To determine the cellular IC₅₀ of EMD638683 by measuring the phosphorylation of

the SGK1 substrate, NDRG1.

Methodology:

Cell Culture: Plate human cervical carcinoma (HeLa) cells in 6-well plates at a density of 10–

20 × 10³ cells/cm² in DMEM supplemented with 10% fetal calf serum (FCS), 2 mM

glutamine, and 1 mM sodium pyruvate.[2][6]

Compound Treatment: Treat the cells with varying concentrations of EMD638683 or a

vehicle control (DMSO) for a specified period (e.g., 1-2 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer

containing protease and phosphatase inhibitors.

Western Blotting:

Determine the total protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

PVDF membrane.

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary

antibodies specific for phosphorylated NDRG1 (pNDRG1) and total NDRG1.

Incubate with appropriate HRP-conjugated secondary antibodies.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Analysis: Quantify the band intensities for pNDRG1 and total NDRG1. Normalize the

pNDRG1 signal to the total NDRG1 signal for each sample. Calculate the IC₅₀ for the

inhibition of NDRG1 phosphorylation.[1][4]

Protocol 3: In Vivo Antihypertensive Efficacy Study
This protocol assesses the ability of EMD638683 to lower blood pressure in a mouse model of

salt-sensitive hypertension.[6]
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Objective: To evaluate the in vivo efficacy of EMD638683 in a hyperinsulinemic, salt-sensitive

mouse model.

Methodology:

Animal Model: Use SGK1 wild-type mice. To induce hyperinsulinemia and salt sensitivity,

provide the mice with drinking water containing 10% fructose for 3 weeks, followed by

isotonic saline containing 10% fructose for 14 days.[11]

Drug Administration: Formulate EMD638683 into the rodent chow at a concentration of 4460

ppm (approximately 600 mg/kg/day). A control group receives a placebo chow.[6][11]

Blood Pressure Measurement: Acclimate the mice to the procedure. Measure systolic blood

pressure at baseline and at regular intervals (e.g., daily) throughout the treatment period

using a non-invasive tail-cuff method.[6]

Metabolic Cage Analysis: House mice in metabolic cages to collect 24-hour urine samples.

Measure urinary volume and electrolyte (Na⁺, K⁺) concentrations using flame photometry.[6]

[11]

Data Analysis: Compare the blood pressure, urine flow rate, and electrolyte excretion

between the EMD638683-treated group and the placebo group using appropriate statistical

tests (e.g., Student's t-test). A p-value < 0.05 is typically considered significant.[11]

Caption: Workflow for assessing the in vivo antihypertensive effects of EMD638683.

Conclusion
EMD638683 is a cornerstone tool for studying the physiological and pathological roles of

SGK1. Its selectivity, though not absolute, allows for targeted inhibition of the SGK family of

kinases in both in vitro and in vivo settings. The data and protocols summarized in this guide

demonstrate its utility in diverse research areas, from dissecting molecular signaling pathways

to evaluating therapeutic strategies for conditions like hypertension and cancer. For drug

development professionals, EMD638683 serves as a critical reference compound and a

potential scaffold for the design of next-generation SGK1 inhibitors with improved potency and

selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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